4-Chloro-2-(trifluoromethyl)phenol

Overview

Description

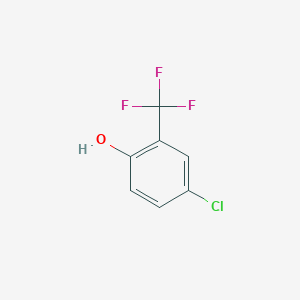

4-Chloro-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4ClF3O. It is a colorless to light yellow crystalline solid, known for its unique chemical properties due to the presence of both chloro and trifluoromethyl groups on the phenol ring . This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Oxidation-Halogenation Method

Reaction Mechanism and Steps

This two-step process involves oxidation of 4-(trifluoromethyl)benzaldehyde to 4-(trifluoromethyl)phenol, followed by chlorination at the ortho position.

Step 2: Halogenation with N-Chlorosuccinimide (NCS)

Reagents :

- Chlorinating agent : NCS.

- Catalyst : ZrCl₄.

- Solvent : CH₂Cl₂ under inert atmosphere.

- Conditions : −78°C initial cooling, then room temperature for 6 hours.

Reaction :

$$

4\text{-(CF}3\text{)C}6\text{H}4\text{OH} \xrightarrow{\text{NCS/ZrCl}4} 4\text{-Cl-2-(CF}3\text{)C}6\text{H}_3\text{OH}

$$

Yields reach 88% with 1:1 NCS-to-phenol ratio. Lower catalyst loading (0.023 mmol vs. 0.115 mmol) drops yields to 35%, highlighting ZrCl₄’s role in facilitating electrophilic substitution.

Optimization Parameters

- Oxidant Selection : mCPBA outperforms H₂O₂ due to better stability in CH₂Cl₂.

- Temperature Control : Halogenation at −78°C minimizes byproducts like di-chlorinated derivatives.

- Workup : Sodium bisulfite quenching and NaHCO₃ extraction enhance purity (>95% by HPLC).

Benzylation-Hydrogenolysis Method

Reaction Mechanism and Steps

This method converts trifluoromethylhalobenzenes to the target phenol via benzyl ether intermediates.

Step 1: Benzylation with Sodium Benzylate

Reagents :

- Substrate : 4-Trifluoromethylchlorobenzene.

- Benzylating agent : Sodium benzylate (NaOBn).

- Solvent : N,N-Dimethylacetamide (DMA).

- Conditions : Reflux for 24 hours.

Reaction :

$$

4\text{-(CF}3\text{)C}6\text{H}4\text{Cl} + \text{NaOBn} \rightarrow 4\text{-(CF}3\text{)C}6\text{H}4\text{OCH}2\text{C}6\text{H}_5

$$

Yields exceed 80% with excess NaOBn (2.5 equiv).

Step 2: Hydrogenolytic Debenzylation

Reagents :

- Catalyst : 5% Pd/C.

- Solvent : Ethanol.

- Conditions : 50–100 psi H₂, 25°C for 12 hours.

Reaction :

$$

4\text{-(CF}3\text{)C}6\text{H}4\text{OCH}2\text{C}6\text{H}5 \xrightarrow{\text{H}2/\text{Pd}} 4\text{-Cl-2-(CF}3\text{)C}6\text{H}3\text{OH}

$$

Distillation achieves >90% purity, with toluene as the sole byproduct.

Industrial Scalability

- Cost Efficiency : 4-Trifluoromethylchlorobenzene is commercially available at scale.

- Safety : Exothermic benzylation requires controlled heating to avoid runaway reactions.

Comparative Analysis of Methods

| Parameter | Oxidation-Halogenation | Benzylation-Hydrogenolysis |

|---|---|---|

| Starting Material Cost | Moderate ($25–50/mol) | Low ($15–30/mol) |

| Reaction Time | 8–12 hours | 36–48 hours |

| Yield | 85–88% | 80–90% |

| Byproducts | <5% (unreacted aldehyde) | Toluene (easily removed) |

| Catalyst Reusability | ZrCl₄ not recoverable | Pd/C recyclable (3–5 cycles) |

Key Advantages :

- Method 1 : Shorter reaction time, suitable for small-scale API synthesis.

- Method 2 : Higher scalability and lower raw material costs for industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form 4-chloro-2-(trifluoromethyl)aniline.

Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Quinones.

Reduction: 4-Chloro-2-(trifluoromethyl)aniline.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups enhances its ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target .

Comparison with Similar Compounds

- 4-Chloro-3-(trifluoromethyl)phenol

- 4-(Trifluoromethyl)phenol

- 2-Chloro-4-(trifluoromethyl)phenol

Comparison: 4-Chloro-2-(trifluoromethyl)phenol is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenol ring. This positioning influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological activities, making it valuable for specific applications .

Biological Activity

4-Chloro-2-(trifluoromethyl)phenol is an organic compound characterized by its unique phenolic structure, which includes a chloro group and a trifluoromethyl group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

- Molecular Formula : C7H4ClF3O

- Molecular Weight : Approximately 202.56 g/mol

- Structure : The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through cell membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) demonstrating potent antibacterial effects. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways .

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Methicillin-resistant S. aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus spp. | 62.5 - 125 | Bacteriostatic |

| Escherichia coli | 31.25 - 125 | Bactericidal |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. The compound has shown potential in reducing inflammation markers in vitro, suggesting that it may serve as a lead compound for developing new anti-inflammatory drugs.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various derivatives of phenolic compounds, including this compound. The results indicated that this compound exhibited a notable reduction in biofilm formation by MRSA, highlighting its potential as a therapeutic agent against biofilm-associated infections .

Mechanistic Insights

The mechanism of action for this compound appears to involve the formation of reactive intermediates that can interact with cellular components, leading to microbial cell death. Chemical genetic studies have suggested that efflux pumps may play a role in resistance mechanisms observed in certain bacterial strains when exposed to this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Chloro-3-(trifluoromethyl)phenol | 0.88 | Similar trifluoromethyl substitution but different positioning of chloro group. |

| 3-Chloro-4-trifluoromethylphenol | 0.88 | Different arrangement of chloro and trifluoromethyl groups. |

| 2-Chloro-5-(trifluoromethyl)phenol | 0.86 | Variation in positioning of functional groups affecting reactivity. |

The unique combination of functional groups in this compound imparts distinct chemical reactivity and biological properties compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 4-Chloro-2-(trifluoromethyl)phenol relevant to experimental design?

- Answer: The compound (C₇H₄ClF₃O, MW 196.554) is characterized by its chloro and trifluoromethyl substituents, which confer high electronegativity and lipophilicity. Key properties include a purity ≥98% (NLT 98%) and stability under inert conditions, though it may degrade under strong oxidizing environments. Solubility is typically higher in polar aprotic solvents (e.g., DMSO) due to the phenol group. The substituents influence reactivity, such as susceptibility to electrophilic substitution or oxidative coupling . Chlorophenol derivatives generally exhibit moderate toxicity, necessitating handling under fume hoods with PPE .

Q. What are the established methods for synthesizing this compound, and how can reaction conditions be optimized?

- Answer: Synthesis often involves halogenation or trifluoromethylation of phenol precursors. For example:

- Step 1: Chlorination of 2-(trifluoromethyl)phenol using Cl₂ or SO₂Cl₂ under controlled pH to avoid over-substitution.

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Reaction optimization includes temperature control (0–25°C to minimize side reactions) and solvent selection (e.g., dichloromethane for solubility). Monitoring by TLC and NMR ensures intermediate purity .

Advanced Research Questions

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

- Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and CF₃ group (¹⁹F NMR δ -60 to -70 ppm).

- FT-IR: Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-Cl/C-F vibrations (700–800 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .

- Crystallography: Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles. The trifluoromethyl group may induce steric hindrance, affecting packing motifs .

Q. What are the mechanisms underlying the oxidative transformation of this compound in environmental or biochemical systems?

- Answer: Manganese oxides (e.g., δ-MnO₂) catalyze oxidation via surface-bound radicals. The phenol moiety undergoes coupling to form dimeric or quinone products. Substituents (Cl, CF₃) modulate reactivity: Cl withdraws electron density, accelerating radical formation, while CF₃ sterically hinders adsorption to MnO₂. Reaction rates are pH-dependent (faster at lower pH) and inhibited by competing ions (e.g., Ca²⁺) .

Q. How does the presence of chloro and trifluoromethyl substituents influence the biological activity of this compound, and what assays are suitable for evaluating this?

- Answer: The Cl group enhances electrophilic interactions with biomolecules (e.g., enzyme active sites), while CF₃ increases lipophilicity, improving membrane permeability. Assays include:

- Antimicrobial Activity: Broth microdilution (MIC/MBC) against Gram-positive bacteria.

- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HeLa) to assess IC₅₀.

- ROS Detection: DCFH-DA assay to measure oxidative stress induction .

Q. What computational approaches are recommended for modeling the electronic properties and reactivity of this compound?

- Answer:

- DFT Calculations: Optimize geometry (B3LYP/6-311+G(d,p)) to predict HOMO/LUMO energies and Fukui indices for electrophilic/nucleophilic sites.

- MD Simulations: Study solvation effects (e.g., in water/DMSO) using AMBER or GROMACS.

- Docking Studies: AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450) .

Q. Methodological Notes

Properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYVFIYUQPJQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512929 | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53903-51-8 | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53903-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.